molecular formula C6H15NO2 B556877 (S)-3-Isopropylamino-1,2-propanediol CAS No. 90742-94-2

(S)-3-Isopropylamino-1,2-propanediol

Cat. No. B556877
CAS RN: 90742-94-2
M. Wt: 133.19 g/mol
InChI Key: YKBZGEJJKPNRSI-LURJTMIESA-N
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Description

(S)-3-Isopropylamino-1,2-propanediol, also known as SIPPD, is an organic compound with a variety of applications in scientific research. It is a chiral molecule, meaning that it has two different forms (enantiomers) that are mirror images of one another. SIPPD has been studied in a number of areas, including its synthesis, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Synthesis of Derivatives : Research shows efforts in synthesizing propanolamine side chain deuterated propranolol and related compounds (Walker & Nelson, 1978).

  • Downstream Processing of Biologically Produced Diols : A study highlights methods for the recovery and purification of diols like 1,3-propanediol, underscoring the cost implications in microbial production (Xiu & Zeng, 2008).

  • Liquid Crystal Behavior in Homologous Series : Analysis of 3-alkoxy-1,2-propanediols and related compounds for liquid-crystalline behavior, emphasizing the influence of alkyl-chain length and hetero-atom linkage (Vandoren et al., 1990).

  • Genetically Engineered Strains for 1,3-Propanediol Production : Advances in developing genetically engineered microorganisms for efficient biosynthesis of 1,3-propanediol from glycerol, highlighting its potential in monomer synthesis for commercial products (Yang et al., 2018).

  • Fuel Cell Applications : Exploration of propanediol isomers, including 1,2-propanediol, as fuels in alkaline-acid fuel cells, comparing their efficiency and potential as sustainable energy sources (Chino et al., 2020).

  • Degradation Analysis in Pharmaceuticals : Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product in pharmaceuticals like metoprolol, using advanced chromatography techniques (Xu & Tan, 2019).

  • Electrocatalytic Oxidation Studies : Investigation of the electrooxidation of propanediol isomers on platinum electrodes, revealing distinct isomeric behaviors in acidic environments (Huser, Leger, & Lamy, 1985).

  • Lipid Precursor Synthesis : Development of cationic lipid precursors through reactions involving 3-dimethylamino-1,2-propanediol, demonstrating its use in creating functional materials (Cheng, 2008).

  • Biotechnological Production of 1,3-Propanediol : Comprehensive review of biotechnological methods for producing 1,3-propanediol, emphasizing the role of microbial and genetic engineering approaches (Kaur, Srivastava, & Chand, 2012).

  • Asymmetric Hydrolysis for Optically Pure Propranolol : Utilization of asymmetric hydrolysis methods to synthesize optically pure (S)-propranolol, a beta-blocker, from related propanediol compounds (Iriuchijima & Kojima, 1982).

  • Microbial Production of 1,3-Propanediol : Analysis of various strategies for microbial production of 1,3-propanediol, including the use of recombinant strains and biodiesel industry by-products (Saxena et al., 2009).

  • Metabolic Engineering for Direct 1,3-Propanediol Synthesis : Engineering of Escherichia coli strains to produce 1,3-propanediol directly from glucose, showcasing the potential of metabolic engineering in biofuel production (Liang et al., 2010).

properties

IUPAC Name

(2S)-3-(propan-2-ylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZGEJJKPNRSI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238251
Record name 3-Isopropylamino-1,2-propanediol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Isopropylamino-1,2-propanediol

CAS RN

90742-94-2
Record name 3-Isopropylamino-1,2-propanediol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090742942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropylamino-1,2-propanediol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79H4QO2FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 37 g (0.5 mole) of glycidol and 35.4 g (0.6 mole) of isopropylamine was stirred at 25° overnight. Excess isopropylamine was evaporated in vacuo and the mixture was distilled to give 53 g of product: b.p. 80° C./0.1 mm Hg. The NMR and IR spectra were consistent with the assigned structure and the elemental analysis was consistent with the empirical formula C6H15O2N.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hamaguchi, M Asada, J Hasegawa… - Agricultural and …, 1984 - jstage.jst.go.jp
The enzymatic hydrolysis of (R, S)-5-acyloxymethyl-3-alkyl-oxazolidin-2-one I and the behavior of (S)-I for extraction with an organic solvent were examined so as to extend the …
Number of citations: 26 www.jstage.jst.go.jp

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